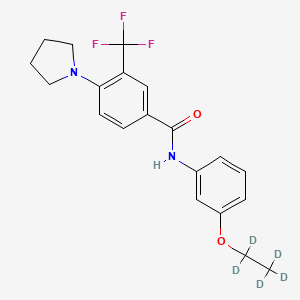
EPPTB-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ro 5212773-d5 involves multiple steps, including the formation of the core structure and the introduction of specific functional groups. The key steps typically include:
Formation of the Benzamide Core: This involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under basic conditions to form the benzamide core.
Introduction of Deuterium: Deuterium atoms are introduced into the molecule to form the deuterated version, Ro 5212773-d5. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of Ro 5212773-d5 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with high deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
Ro 5212773-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Ro 5212773-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of TAAR1 antagonists.
Biology: Employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Medicine: Investigated for its potential therapeutic applications in neurological and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting TAAR1 and related pathways.
Mecanismo De Acción
Ro 5212773-d5 exerts its effects by selectively binding to and antagonizing the trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that is activated by endogenous metabolites of amino acids. By blocking TAAR1, Ro 5212773-d5 inhibits the downstream signaling pathways, including the reduction of cyclic adenosine monophosphate (cAMP) levels .
Comparación Con Compuestos Similares
Ro 5212773-d5 is unique due to its high selectivity and potency as a TAAR1 antagonist. Similar compounds include:
RTI-7470-44: Another TAAR1 antagonist with different binding affinities and pharmacological properties.
BPAP (Benzofuranylpropylaminopentane): A monoaminergic activity enhancer that also interacts with TAAR1 but has different effects compared to Ro 5212773-d5.
Selegiline: A monoamine oxidase inhibitor that indirectly affects TAAR1 signaling.
Ro 5212773-d5 stands out due to its high selectivity for TAAR1 and its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system .
Propiedades
Fórmula molecular |
C20H21F3N2O2 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)/i1D3,2D2 |
Clave InChI |
KLFVWQCQUXXLOU-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


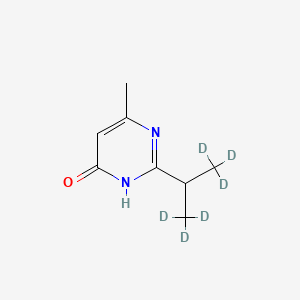

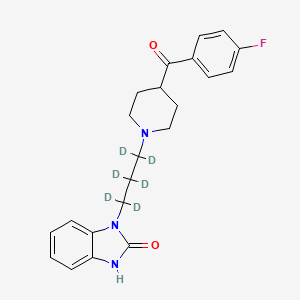
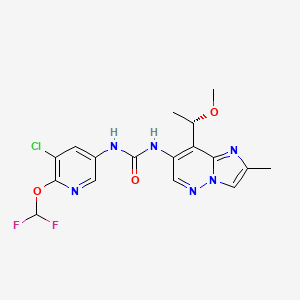
methyl dihydrogen phosphate](/img/structure/B12416408.png)
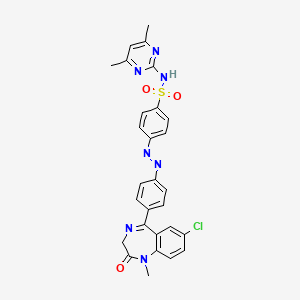
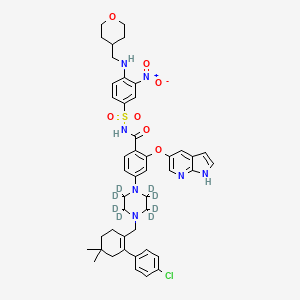
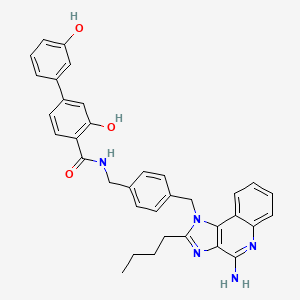
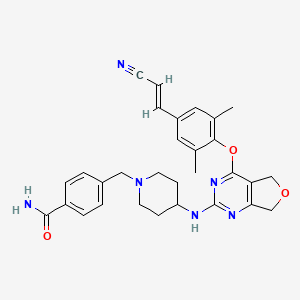
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


